1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound belonging to the class of heterocycles It is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of thiophene derivatives, followed by the introduction of an ethanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the thiophene ring.
Substitution: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the application and the biological system being studied
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: A similar compound with a ketone group instead of an amine group.
1-(5-Bromo-4-methylthiophen-2-yl)ethanone: Another related compound with a methyl group on the thiophene ring.
Uniqueness
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H8BrCl2NS |
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Molecular Weight |
277.01 g/mol |
IUPAC Name |
1-(4-bromo-5-chlorothiophen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7BrClNS.ClH/c1-3(9)5-2-4(7)6(8)10-5;/h2-3H,9H2,1H3;1H |
InChI Key |
LPRDGIGBCKXUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(S1)Cl)Br)N.Cl |
Origin of Product |
United States |
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